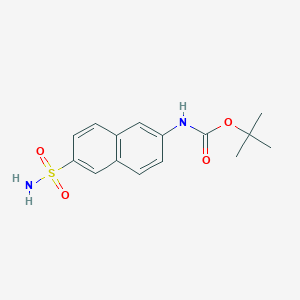

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate

Descripción

tert-Butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate is a synthetic organic compound featuring a naphthalene core substituted at the 2-position with a tert-butyl carbamate group and at the 6-position with a sulfamoyl (SO₂NH₂) moiety. This structure combines the steric bulk of the tert-butyl group with the polar sulfonamide functionality, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or as a synthetic intermediate. The tert-butyl carbamate acts as a protecting group for amines, while the sulfamoyl group may confer hydrogen-bonding or binding affinity to biological targets.

Propiedades

IUPAC Name |

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-15(2,3)21-14(18)17-12-6-4-11-9-13(22(16,19)20)7-5-10(11)8-12/h4-9H,1-3H3,(H,17,18)(H2,16,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYWNEXTEQWCMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-sulfamoylnaphthalene-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carbamate and sulfamoyl groups undergo hydrolysis under specific conditions:

-

Carbamate Hydrolysis :

Acidic or basic conditions cleave the tert-butoxycarbonyl (Boc) group, releasing the free amine. For example, trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature selectively removes the Boc group without affecting the sulfamoyl moiety . -

Sulfamoyl Hydrolysis :

The sulfamoyl group is resistant to mild hydrolysis but can decompose under harsh acidic or oxidative conditions (e.g., concentrated H₂SO₄ or H₂O₂), yielding sulfonic acid derivatives.

Nucleophilic Substitution

The sulfamoyl group participates in nucleophilic substitution, particularly at the sulfur center:

-

Reaction with Amines :

In the presence of coupling agents (e.g., EDCI/HOBt), the sulfamoyl group reacts with primary amines to form secondary sulfonamides.Substrate Reagents Product Yield Primary alkyl amine EDCI, HOBt, DMF, RT N-Alkylsulfonamide derivative 60–75%

Cross-Coupling Reactions

The naphthalene core enables palladium-catalyzed cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling :

Halogenated derivatives of the compound (e.g., brominated at the naphthalene ring) couple with aryl boronic acids using Pd(PPh₃)₄ and a base (e.g., K₂CO₃) . -

Buchwald-Hartwig Amination :

The brominated derivative reacts with amines via Pd-catalyzed C–N bond formation, enabling access to aryl amines .

Deprotection and Functionalization

The Boc group serves as a temporary protecting group, allowing sequential functionalization:

- Boc Deprotection :

As noted earlier, TFA efficiently removes the Boc group, unmasking the amine for further reactions (e.g., acylation or alkylation) . - Post-Deprotection Modifications :

The free amine reacts with electrophiles such as acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

a. Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Modulation

One of the significant applications of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate is its role as a modulator of PCSK9, an enzyme that plays a crucial role in cholesterol metabolism. Compounds that can effectively bind to PCSK9 have the potential to lower low-density lipoprotein cholesterol levels, which is beneficial in treating hypercholesterolemia and related cardiovascular conditions .

b. Antimicrobial Activity

Research indicates that compounds similar to tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate exhibit notable antimicrobial properties. These compounds can selectively target bacterial cells while sparing mammalian cells, making them promising candidates for developing new antibiotics .

Synthesis and Chemical Reactions

a. Synthesis of N-Boc-Protected Anilines

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate can be utilized in palladium-catalyzed reactions to synthesize N-Boc-protected anilines. This application highlights its importance in organic synthesis, particularly in producing pharmaceuticals and fine chemicals .

b. Functionalized Pyrrole Synthesis

The compound has also been explored for synthesizing tetrasubstituted pyrroles, which are valuable intermediates in organic synthesis due to their diverse biological activities .

Case Study 1: PCSK9 Inhibition

In a study focused on PCSK9 inhibition, researchers synthesized various derivatives of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate. The results demonstrated significant binding affinity to the PCSK9 enzyme, leading to a notable decrease in LDL cholesterol levels in vitro .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of compounds derived from tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate against various bacterial strains. The findings indicated a strong inhibitory effect on Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Data Tables

| Application Area | Description | Outcome |

|---|---|---|

| PCSK9 Modulation | Binding affinity studies for cholesterol regulation | Significant reduction in LDL levels |

| Antimicrobial Activity | Testing against bacterial strains | Strong inhibitory effects on Gram-positive bacteria |

| Organic Synthesis | Synthesis of N-Boc-protected anilines | Successful production of pharmaceutical intermediates |

| Functionalized Pyrroles | Synthesis of tetrasubstituted pyrroles | High yields achieved under optimized conditions |

Mecanismo De Acción

The mechanism of action of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of their functions. The naphthalene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparación Con Compuestos Similares

Comparison with tert-Butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate (CID 89046207)

The compound tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate (CID 89046207) shares a similar carbamate backbone but differs critically in its substituents and core structure :

| Property | tert-Butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate | CID 89046207 |

|---|---|---|

| Core Structure | Naphthalene (fully aromatic) | 1,2,3,4-Tetrahydronaphthalene (partially saturated) |

| 6-Position Substituent | Sulfamoyl (SO₂NH₂) | Amino (NH₂) |

| Molecular Formula | C₁₅H₂₀N₂O₄S | C₁₅H₂₂N₂O₂ |

| Polarity | High (due to SO₂NH₂) | Moderate (NH₂ less polar than SO₂NH₂) |

| Potential Applications | Enzyme inhibition, drug intermediates | Amine protection, peptide synthesis |

Key Differences :

- Aromaticity vs. Saturation : The fully aromatic naphthalene core in the sulfamoyl derivative may enhance π-π stacking interactions in biological systems compared to the partially saturated core of CID 89046205.

- The amino group in CID 89046207 is more nucleophilic, making it reactive in coupling reactions .

Comparison with Peptidyl Carbamate Derivatives (e.g., Calpeptin)

Calpeptin (benzyl N-[(1S)-3-methyl-1-{[(2R)-1-oxohexan-2-yl]carbamoyl}butyl]carbamate) shares a carbamate group but differs in backbone complexity and substituents :

| Property | tert-Butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate | Calpeptin |

|---|---|---|

| Carbamate Substituent | tert-Butyl (sterically bulky) | Benzyl (aromatic, less bulky) |

| Core Structure | Naphthalene | Peptidic (hexanoyl and branched chains) |

| Functionality | Sulfamoyl | Aldehyde (enzyme-reactive) |

| Metabolic Stability | High (tert-butyl resists hydrolysis) | Moderate (benzyl more prone to cleavage) |

Key Differences :

- Carbamate Stability : The tert-butyl group offers superior steric protection against enzymatic or hydrolytic cleavage compared to benzyl, enhancing metabolic stability.

- Functional Groups: Calpeptin’s aldehyde group enables covalent binding to proteases (e.g., calpains), whereas the sulfamoyl group in the target compound may act as a non-covalent inhibitor (e.g., carbonic anhydrase inhibition).

Research Findings and Implications

Structural and Functional Insights

- Sulfamoyl vs. Amino Groups: The sulfamoyl substitution in the target compound increases acidity (pKa ~10–11 for SO₂NH₂ vs.

- Carbamate Substituents : tert-Butyl carbamates are preferred in drug design for prolonged half-life, whereas benzyl carbamates (as in calpeptin) are utilized in prodrug strategies for controlled release .

Actividad Biológica

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate is . The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and antitumor applications.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of sulfonamides can inhibit bacterial growth effectively. The mechanism often involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Antitumor Activity

The compound has been evaluated for its antitumor potential. A study focusing on similar carbamate derivatives showed promising results in inhibiting tumor cell proliferation. The mechanism was linked to the induction of apoptosis in cancer cells, likely due to the activation of caspase pathways .

Enzyme Inhibition Studies

Inhibition studies have been conducted to assess the compound's effect on various enzymes:

- Dipeptidyl Peptidase IV (DPP-IV) : Known for its role in glucose metabolism, inhibition of DPP-IV can be beneficial in managing diabetes. Compounds with similar structures have shown IC50 values in the micromolar range .

- Carbonic Anhydrase : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a role in various physiological processes including pH regulation and fluid secretion .

Data Table: Biological Activity Summary

Case Study 1: Synthesis and Evaluation

A recent study synthesized tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate using a coupling reaction between naphthalene derivatives and carbamic acid derivatives. The synthesized compound was evaluated for its biological activity against various bacterial strains and showed effective inhibition comparable to traditional antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. Further investigations revealed that the mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.